Lipophilicity Profile (XLogP3) of N-(1-Benzylpiperidin-4-yl)furan-2-carboxamide Compared to Phenylacetamide and Quinoline Analogs
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide exhibits a computed XLogP3 value of 2.7, which differs significantly from structurally related N-(1-benzylpiperidin-4-yl) carboxamide analogs due to the replacement of the furan ring with alternative aryl or heteroaryl systems [1]. The phenylacetamide analog N-(1-benzylpiperidin-4-yl)-2-phenylacetamide has a computed XLogP3 of approximately 2.3, while N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamide derivatives exhibit XLogP3 values in the range of 3.1–3.6 depending on substitution [2]. This quantitative difference in lipophilicity directly impacts passive membrane permeability, plasma protein binding, and blood-brain barrier penetration potential [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)-2-phenylacetamide: ~2.3; N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamide: 3.1–3.6 |
| Quantified Difference | +0.4 log units vs. phenylacetamide; −0.4 to −0.9 log units vs. quinoline analogs |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.09.15); comparator values derived from analogous computational methods |
Why This Matters
A difference of 0.4–0.9 logP units translates to a 2.5- to 8-fold change in octanol-water partition coefficient, which has measurable consequences for in vitro assay solubility and in vivo distribution predictions.
- [1] PubChem. N-(1-benzylpiperidin-4-yl)furan-2-carboxamide. Computed XLogP3 value. PubChem CID 2729534. View Source
- [2] Sadeghian, B., et al. (2021). Synthesis and molecular dynamic simulation studies of novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides as potential acetylcholinesterase inhibitors. Journal of Molecular Structure, 1245, 131018. (Computed LogP values for analog series). View Source
- [3] Arnott, J.A., & Planey, S.L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
